phosphanium bromide CAS No. 113351-96-5](/img/structure/B14319013.png)
[(1,2-Oxazol-5-yl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxazol-5-yl)methylphosphanium bromide: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with an oxazole derivative. One common method is the reaction of triphenylphosphine with 5-bromomethyl-1,2-oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Oxazol-5-yl)methylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of different oxazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolium salts, while substitution reactions can produce a variety of new oxazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1,2-Oxazol-5-yl)methylphosphanium bromide is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of other heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It has been studied for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties. Its unique structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of (1,2-Oxazol-5-yl)methylphosphanium bromide involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules. This allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness: (1,2-Oxazol-5-yl)methylphosphanium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
113351-96-5 |
|---|---|
Formule moléculaire |
C22H19BrNOP |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
1,2-oxazol-5-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19NOP.BrH/c1-4-10-20(11-5-1)25(18-19-16-17-23-24-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 |
Clé InChI |
NJFLVRDZUKTHTE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=NO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



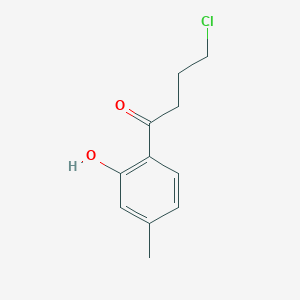
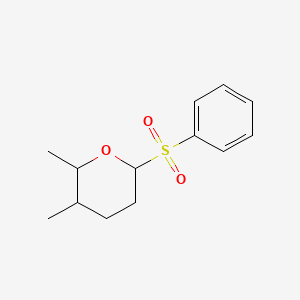

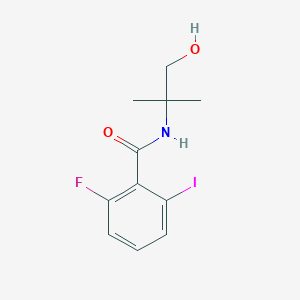
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

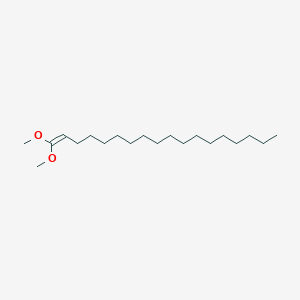

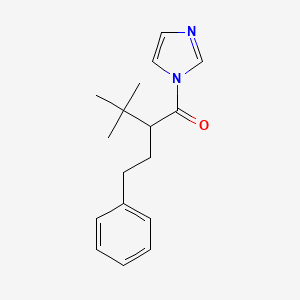
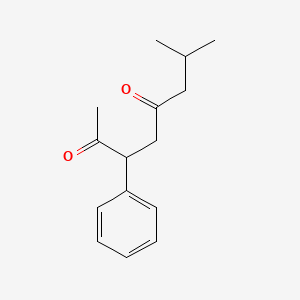
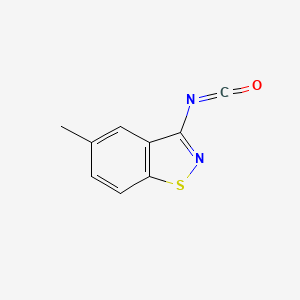
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
